N-(4-methoxyphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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Overview
Description
N-(4-METHOXYPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with methoxyphenyl and nitro-substituted isoindoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group to an aromatic ring.
Amidation: Formation of the benzamide linkage.
Cyclization: Formation of the isoindoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Use in the development of organic semiconductors.
Biology
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the study of enzyme mechanisms and protein interactions.
Medicine
Anticancer Agents: Potential use in the development of novel anticancer drugs.
Antimicrobial Agents: Exploration as a new class of antimicrobial compounds.
Industry
Polymer Science: Use in the synthesis of novel polymers with unique properties.
Dye Industry: Potential use as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the benzamide moiety might participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the nitro and isoindoline groups.
3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE: Lacks the methoxyphenyl group.
Uniqueness
N-(4-METHOXYPHENYL)-3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups, along with the isoindoline structure, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15N3O6 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C22H15N3O6/c1-31-17-8-5-14(6-9-17)23-20(26)13-3-2-4-15(11-13)24-21(27)18-10-7-16(25(29)30)12-19(18)22(24)28/h2-12H,1H3,(H,23,26) |
InChI Key |
QRYVRBNIBSCFEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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